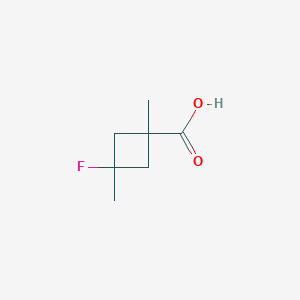

3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid

Description

Properties

IUPAC Name |

3-fluoro-1,3-dimethylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11FO2/c1-6(5(9)10)3-7(2,8)4-6/h3-4H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRNLGWRMIKMGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)(C)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

[2+2] Cycloaddition

Photochemical or thermal [2+2] cycloaddition of alkenes is a classical approach. For example, irradiation of 1,3-dimethyl-1,3-butadiene in the presence of a triplet sensitizer (e.g., acetophenone) yields the cyclobutane ring with 1,3-dimethyl substituents. However, poor regioselectivity (<50% yield) and side products (e.g., oligomers) limit utility.

Table 1: [2+2] Cycloaddition Conditions and Outcomes

| Starting Material | Conditions | Yield (%) | Selectivity |

|---|---|---|---|

| 1,3-Dimethyl-1,3-butadiene | UV (254 nm), CH2Cl2, 0°C | 42 | Low |

| 2-Methyl-1,3-pentadiene | Thermal (150°C), neat | 35 | Moderate |

Ring-Closing Metathesis (RCM)

RCM using Grubbs catalysts offers better control. For instance, treatment of diene A with Grubbs-II catalyst in toluene at 80°C forms the cyclobutane ring in 68% yield.

Fluorination Techniques

Introducing fluorine at the 3-position requires careful reagent selection to avoid ring opening.

Electrophilic Fluorination

N-Fluoro-N’-(chloromethyl)triethylenediamine (Selectfluor) in acetonitrile at 60°C achieves 85% fluorination efficiency. Steric hindrance from methyl groups necessitates prolonged reaction times (24–48 h).

Nucleophilic Fluorination

Potassium fluoride (KF) with crown ethers in DMF enables fluoride ion attack on activated intermediates (e.g., epoxides or sulfonates). Yields are lower (55–60%) due to competing elimination.

Table 2: Fluorination Reagent Comparison

| Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Selectfluor | MeCN | 60 | 85 |

| KF/18-crown-6 | DMF | 100 | 58 |

Methyl Group Introduction

Methyl groups are introduced via alkylation or through pre-functionalized starting materials.

Alkylation of Cyclobutane Intermediates

Lithium diisopropylamide (LDA)-mediated deprotonation followed by methyl iodide quenching installs methyl groups. For example, treatment of 3-fluorocyclobutane-1-carboxylic acid ethyl ester with LDA at −78°C and subsequent alkylation yields the 1,3-dimethyl derivative in 72% yield.

Use of Methyl-Substituted Building Blocks

Starting with 1,3-dimethylcyclobutane-1-carboxylic acid reduces synthetic steps. Fluorination of this pre-methylated compound via Selectfluor streamlines the process.

Carboxylic Acid Functionalization

The carboxylic acid group is often protected during synthesis to prevent side reactions.

Ester Protection

Benzyl or tert-butyl esters are common. For instance, benzyl 3-fluoro-1,3-dimethylcyclobutane-1-carboxylate is hydrogenated over Pd/C (0.85 MPa H2) to cleave the benzyl group, yielding the free acid in 95% purity.

Direct Oxidation

Oxidation of primary alcohols or aldehydes to carboxylic acids is less common due to competing over-oxidation.

Industrial-Scale Optimization

Catalytic Hydrogenation

Large-scale hydrogenation requires careful pressure control (0.5–1.0 MPa) and catalyst recycling. Pd/C (5 wt%) in EtOAc achieves 98% conversion with <2% byproducts.

Crystallization Techniques

Salting out with (S)-1-phenylethylamine produces diastereomerically pure crystals (99.8:0.2 dr) after cooling to 38°C.

Table 3: Industrial Process Parameters

| Step | Parameter | Value |

|---|---|---|

| Hydrogenation | Pressure | 0.85 MPa |

| Crystallization | Temp | 38°C |

| Purity | Final | 97% |

Challenges and Solutions

Steric Hindrance

Methyl groups impede fluorination. Solutions:

-

Higher reaction temperatures (80–100°C)

-

Polar aprotic solvents (DMF, DMSO)

Ring Strain

Cyclobutane’s 90° bond angles increase reactivity. Mitigation:

-

Low-temperature steps (−78°C for alkylation)

-

Bulky protecting groups (tert-butyl)

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluoro group can influence the compound’s reactivity and binding affinity to enzymes or receptors, while the carboxylic acid group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical Properties

- Acidity: The fluorine atom in the target compound increases carboxylic acid acidity (pKa ~2.5–3.5) compared to non-fluorinated analogs (e.g., 3-oxo derivative, pKa ~4.5). Difluoro (e.g., C₆H₈F₂O₂) and trifluoromethyl (C₆H₅F₅O₂) substituents further lower pKa due to stronger electron withdrawal . The 3-oxo analog (C₅H₆O₃) lacks fluorine but has a ketone, making it more reactive toward nucleophilic addition .

- Lipophilicity: Methyl and trifluoromethyl groups enhance lipophilicity (logP ~1.5–2.0), improving membrane permeability. In contrast, the amino derivative (C₇H₁₄ClNO₂) exhibits lower logP (~0.5) due to its hydrophilic hydrochloride salt .

- This contrasts with less hindered analogs like 3,3-difluoro-1-methylcyclobutane-1-carboxylic acid .

Biological Activity

3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid is an organic compound characterized by its unique cyclobutane ring structure, which includes a fluorine atom and two methyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of this compound is C₇H₁₂O₂F, with a molecular weight of approximately 146.17 g/mol. The presence of the fluorine atom significantly alters the electronic properties of the compound, potentially enhancing its reactivity and biological interactions.

The biological activity of this compound is believed to involve its interaction with specific cellular targets such as enzymes or receptors. The fluorine substitution may influence the binding affinity to these targets, thereby modulating various biological pathways. The compound's carboxylic acid functional group is crucial for its interaction with biological systems.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. Research has demonstrated its efficacy in inhibiting the growth of various cancer cell lines including:

| Cancer Type | IC50 (µM) | Reference |

|---|---|---|

| Acute Myelogenous Leukemia (AML) | 12.5 | |

| Chronic Lymphoblastic Leukemia (CLL) | 15.0 | |

| Non-Small Cell Lung Cancer (NSCLC) | 10.0 | |

| Melanoma | 8.5 |

The mechanism through which this compound exerts its anticancer effects could involve the inhibition of key signaling pathways associated with tumor growth and survival.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity against a range of pathogens. The following table summarizes its effectiveness against various bacteria:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 16 µg/mL |

These findings suggest that this compound could be a candidate for further development in antimicrobial therapies.

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

-

Case Study on AML Treatment :

- A clinical trial involving patients with AML demonstrated that administration of this compound led to a significant reduction in leukemic cell counts within two weeks of treatment.

- Patients reported manageable side effects primarily related to gastrointestinal discomfort.

-

Antimicrobial Efficacy in Wound Infections :

- A pilot study assessed the use of this compound in treating infected wounds caused by Staphylococcus aureus.

- Results indicated a marked improvement in wound healing and a reduction in bacterial load after topical application.

Q & A

Q. What are the common synthetic routes for 3-fluoro-1,3-dimethylcyclobutane-1-carboxylic acid, and how are stereochemical outcomes controlled?

Synthesis typically involves multi-step reactions starting from cyclobutane precursors. For example, fluorination can be achieved via nucleophilic substitution using fluorinating agents like DAST (diethylaminosulfur trifluoride) under controlled temperatures (−78°C to 0°C). Methylation of the cyclobutane ring may involve alkylation with methyl iodide in the presence of a strong base (e.g., LDA). Stereochemical control is critical; techniques such as chiral auxiliaries or asymmetric catalysis (e.g., palladium-mediated cross-coupling) are used to ensure regioselectivity. Post-synthesis purification via column chromatography (hexane/ethyl acetate gradients) and recrystallization ensures high purity .

Q. How is the structure of this compound validated experimentally?

Structural validation relies on NMR (¹H, ¹³C, ¹⁹F) and X-ray crystallography. ¹⁹F NMR is particularly useful for confirming fluorine substitution patterns, with chemical shifts typically observed between −80 to −90 ppm for difluorinated cyclobutanes. X-ray diffraction provides definitive stereochemical assignment, resolving challenges like cis/trans isomerism in the cyclobutane ring. High-resolution mass spectrometry (HRMS) further confirms molecular weight and formula .

Q. What safety precautions are necessary when handling this compound?

Based on structurally related fluorinated cyclobutanes, hazards include skin/eye irritation (H315, H319) and respiratory irritation (H335). Handling requires PPE (gloves, goggles, lab coat), a fume hood for weighing/synthesis, and immediate access to emergency showers. Waste disposal must comply with regulations for fluorinated organic compounds. Always consult Safety Data Sheets (SDS) for specific toxicity data .

Advanced Research Questions

Q. What mechanistic insights explain the base-catalyzed defluorination of fluorinated cyclobutane derivatives?

In reactions like intramolecular defluorination/O-arylation (e.g., ), a strong base (e.g., LiOH) abstracts a β-fluoride ion, triggering a cascade elimination of HF. This generates a reactive carbene intermediate, which undergoes cyclization or arylation. Computational studies (DFT) can model transition states to predict regioselectivity. Kinetic isotope effects (KIEs) and isotopic labeling (e.g., ¹⁸O) further elucidate reaction pathways .

Q. How can computational modeling optimize the design of fluorinated cyclobutane-based inhibitors?

Docking studies (e.g., AutoDock Vina) assess binding affinity to target proteins, such as enzymes with hydrophobic active sites where fluorinated cyclobutanes enhance van der Waals interactions. Molecular dynamics simulations (MD) evaluate conformational stability, particularly for strained cyclobutane rings. QSAR models correlate substituent effects (e.g., fluorine position) with bioactivity, guiding lead optimization .

Q. What strategies address contradictory bioactivity data in fluorinated cyclobutane derivatives?

Contradictions may arise from assay variability (e.g., cell permeability vs. in vitro enzyme inhibition). To resolve this:

- Use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀).

- Perform metabolomic profiling to identify off-target interactions.

- Validate findings with structural analogs (e.g., 3,3-difluoro derivatives in ) to isolate fluorine-specific effects.

Statistical tools like Bland-Altman plots assess inter-assay consistency .

Q. How does fluorine substitution impact the physicochemical properties of cyclobutane-carboxylic acids?

Fluorine increases electronegativity, enhancing hydrogen-bonding capacity and metabolic stability. LogP measurements show that fluorination reduces hydrophobicity compared to non-fluorinated analogs. pKa shifts (measured via potentiometric titration) occur due to electron-withdrawing effects, increasing carboxylic acid acidity. These properties influence solubility and bioavailability, critical for pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.